2-chloro-3-(2,2-difluoroethoxy)pyridine
Description
2-Chloro-3-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 2,2-difluoroethoxy group at the 3-position. Pyridine derivatives with such substituents are critical intermediates in agrochemical and pharmaceutical synthesis due to their electronic and steric properties. The difluoroethoxy group introduces electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
1429870-21-2 |
|---|---|
Molecular Formula |
C7H6ClF2NO |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2,2-difluoroethoxy group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-chloro-3-(2,2-difluoroethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2,2-difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 2-chloro-3-(2,2-difluoroethoxy)pyridine and its analogs:
Key Observations:
- Fluorine Substitution : The difluoroethoxy (OCH₂CF₂H) and trifluoroethoxy (OCH₂CF₃) groups impart varying degrees of electronegativity and lipophilicity. Trifluoroethoxy derivatives exhibit greater stability against enzymatic degradation, making them preferred in long-acting pharmaceuticals .
- Steric Effects : Bulky substituents like cyclopropylmethoxy (OCH₂C₃H₅) hinder molecular interactions, which can be advantageous or detrimental depending on the target application .
- Reactivity : The chlorine atom at the 2-position facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., sulfonamide formation in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
